molecular formula C2H2NNaO3 B1682104 Sodium oxamate CAS No. 565-73-1

Sodium oxamate

Cat. No. B1682104
CAS RN: 565-73-1
M. Wt: 111.03 g/mol
InChI Key: RQVZIJIQDCGIKI-UHFFFAOYSA-M
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Description

Sodium Oxamate, also known as Aminooxoacetic acid sodium salt, Oxalic acid monoamide sodium salt, or Oxamic acid sodium salt, is a structural analog of pyruvate . It is known to inhibit L (+)-lactate dehydrogenase and derail the entire gluconeogenic pathway . It has the ability to halt lactate production by inhibiting lactate dehydrogenase, effectively stopping the conversion process of pyruvate to lactate .


Molecular Structure Analysis

Sodium Oxamate has the molecular formula C2H2NNaO3 . Its molecular weight is 111.03 g/mol . The InChI string representation of Sodium Oxamate is InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium Oxamate has a molecular weight of 111.03 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 110.99323721 g/mol . The topological polar surface area is 83.2 Ų .

Mechanism of Action

Target of Action

Sodium oxamate primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of lactate to pyruvate, a critical step in the glycolytic pathway. This enzyme plays a significant role in energy production within cells, particularly in conditions of low oxygen, where it facilitates anaerobic respiration .

Mode of Action

As a structural analog of pyruvate, sodium oxamate acts as a competitive inhibitor of LDH . It binds to the active site of the enzyme, preventing the binding of the substrate, pyruvate. This inhibition effectively halts the conversion process of pyruvate to lactate .

Biochemical Pathways

By inhibiting LDH, sodium oxamate impacts two key biochemical pathways: glycolysis and gluconeogenesis . In glycolysis, it prevents the formation of lactate from pyruvate, disrupting the pathway’s final step. In gluconeogenesis, the inhibition of LDH impedes the conversion of lactate back to pyruvate, a crucial step in glucose production .

Pharmacokinetics

For instance, treatment of sodium oxamate in db/db mice has been shown to improve glycemic control and insulin sensitivity .

Result of Action

The inhibition of LDH by sodium oxamate leads to a decrease in lactate production. This reduction has several effects at the molecular and cellular levels. For instance, it has been shown to delay tumor growth in non-small cell lung cancer (NSCLC) by increasing the infiltration of activated CD8+ T cells in the tumor . In db/db mice, it improved glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .

Action Environment

The action of sodium oxamate can be influenced by various environmental factors. For example, in the context of cancer, the tumor microenvironment, characterized by hypoxia and high lactate levels, can impact the efficacy of sodium oxamate . Additionally, the presence of other drugs can also influence its action. For instance, the combination of sodium oxamate with pembrolizumab, an anti-PD-1 treatment, has been shown to enhance therapeutic efficacy in NSCLC .

Safety and Hazards

Sodium Oxamate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If ingested or inhaled, medical attention should be sought .

Future Directions

Sodium Oxamate has been found to enhance the efficacy of CAR-T therapy against glioblastoma by suppressing ectonucleotidases and CCR8 lactylation . It has also been suggested that Sodium Oxamate could be a potential strategy to enhance CAR-T function in glioblastoma therapy . Another study suggests that Sodium Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice .

properties

IUPAC Name

sodium;oxamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3.Na/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVZIJIQDCGIKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060342
Record name Sodium oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium oxamate

CAS RN

565-73-1
Record name Acetic acid, 2-amino-2-oxo-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-amino-2-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium oxamate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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